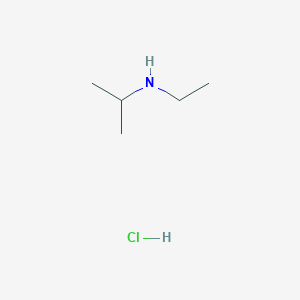
N-Ethylpropan-2-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylpropan-2-amine Hydrochloride is an organic compound classified as an amine. It is a derivative of propanamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethylpropan-2-amine Hydrochloride can be synthesized through several methods. One common method involves the alkylation of propanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Propanamine: Propanamine is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base like sodium hydroxide. This results in the formation of N-Ethylpropan-2-amine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylpropan-2-amine Hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form primary amines.
Acid-Base Reactions: As an amine, it can react with acids to form ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides (e.g., ethyl bromide) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Secondary and tertiary amines.
Oxidation: Imines and other oxidized derivatives.
Reduction: Primary amines.
Applications De Recherche Scientifique
N-Ethylpropan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethylpropan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to various biochemical effects, including modulation of enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
N-Ethylpropan-2-amine Hydrochloride can be compared with other similar compounds, such as:
N-Methylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylpyrrole: Contains a pyrrole ring instead of a propanamine backbone.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C5H14ClN |
|---|---|
Poids moléculaire |
123.62 g/mol |
Nom IUPAC |
N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H |
Clé InChI |
XLZXAQOITBVJSE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


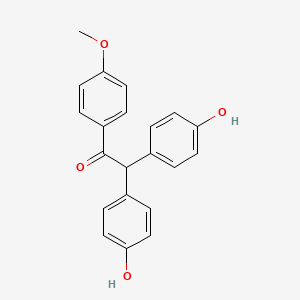

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
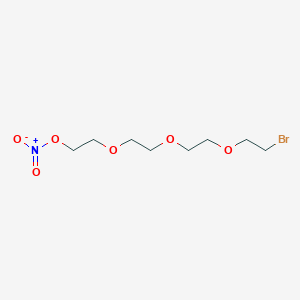
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
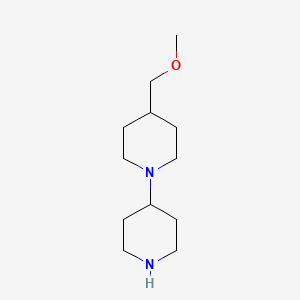
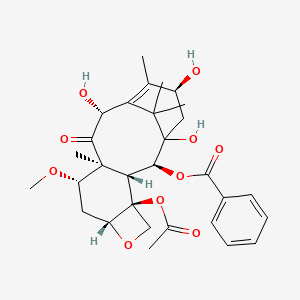
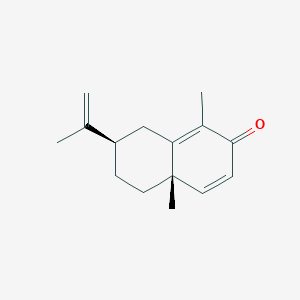
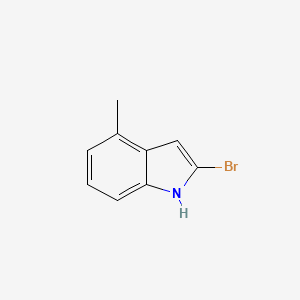
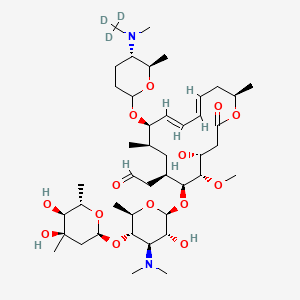
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
